Cas no 651293-82-2 (7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III)
7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III Chemical and Physical Properties
Names and Identifiers
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- 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III
- (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,9,10,11,12,12a,12b-decahydro-11-hydroxy-4a,8,13,13-tetramethyl-4,9-bis[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,6-dione
- 7,13-bis(triethylsilyl)-10-dehydro-10-deacetylbaccatin III
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- Inchi: 1S/C41H62O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,34,36,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,34-,36-,39+,40-,41+/m0/s1
- InChI Key: MGJAFORIYQRETF-AXGRGOHUSA-N
- SMILES: [Si](CC)(CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@H]2[C@@H]([C@@]3(C[C@@H](C(C)=C(C(C([C@@]21C)=O)=O)C3(C)C)O[Si](CC)(CC)CC)O)OC(C1C=CC=CC=1)=O)OC(C)=O
7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B585545-2.5mg |
7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III |
651293-82-2 | 2.5mg |
$ 333.00 | 2023-04-18 | ||
| TRC | B585545-25mg |
7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III |
651293-82-2 | 25mg |
$ 2652.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503847-2.5mg |
7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III, |
651293-82-2 | 2.5mg |
¥4061.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503847-2.5 mg |
7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III, |
651293-82-2 | 2.5 mg |
¥4,061.00 | 2023-07-11 |
7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III
7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III (CAS No. 651293-82-2): A Key Intermediate in Taxane Synthesis
The compound 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III (CAS No. 651293-82-2) represents a crucial intermediate in the synthesis of taxane derivatives, particularly in the pharmaceutical industry. This semi-synthetic baccatin III derivative has gained significant attention due to its role as a precursor in the production of paclitaxel analogs and other taxane-based therapeutics. With the growing demand for anticancer drugs and targeted therapies, understanding this compound's properties and applications becomes increasingly important for researchers and pharmaceutical developers.
Chemically, 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III is derived from 10-deacetylbaccatin III, a natural product isolated from Taxus species. The introduction of triethylsilyl (TES) protecting groups at the 7- and 13-positions significantly enhances the compound's stability and reactivity for subsequent synthetic transformations. The 10-oxo functionality provides a strategic handle for further modifications, making this intermediate particularly valuable in medicinal chemistry applications.
Recent advancements in green chemistry and sustainable synthesis have brought new attention to compounds like 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III. Researchers are actively exploring more efficient and environmentally friendly methods for its preparation, addressing common search queries such as "sustainable synthesis of taxane intermediates" and "green chemistry approaches to baccatin derivatives." These developments align with the pharmaceutical industry's growing emphasis on process optimization and reduced environmental impact.
The primary application of 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III lies in its role as a key building block for paclitaxel analogs. As cancer research continues to evolve, with increasing focus on personalized medicine and drug resistance solutions, the demand for modified taxanes has grown substantially. This compound serves as a versatile platform for creating derivatives with improved pharmacological properties, addressing search trends related to "next-generation taxane drugs" and "modified paclitaxel synthesis."
From a market perspective, the global demand for 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III has shown steady growth, driven by the expanding oncology drug market. Pharmaceutical companies and research institutions frequently search for "high-purity taxane intermediates" and "reliable baccatin III suppliers," reflecting the compound's commercial importance. The development of generic versions of taxane drugs has further increased the need for high-quality intermediates like this one.
Quality control and analytical characterization of 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III represent critical aspects of its production and use. Advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to ensure purity and confirm structural integrity. These analytical methods respond to common industry concerns about "impurity profiling in taxane intermediates" and "spectroscopic characterization of baccatin derivatives."
Storage and handling of 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III require careful consideration due to its sensitivity to moisture and temperature. Best practices include storage under inert atmosphere at controlled temperatures, addressing frequently searched topics like "stability of silylated baccatin compounds" and "handling protocols for taxane intermediates." Proper storage conditions are essential for maintaining the compound's reactivity for subsequent synthetic steps.
The future outlook for 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III appears promising, with ongoing research into novel taxane derivatives for various therapeutic applications. Emerging areas of interest include combination therapies and targeted drug delivery systems, which often appear in search queries related to "innovative taxane formulations" and "next-generation chemotherapy agents." As our understanding of cancer biology deepens, the role of well-characterized intermediates like this compound becomes increasingly vital.
In conclusion, 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III (CAS No. 651293-82-2) stands as a critical component in modern pharmaceutical synthesis, particularly in the development of anticancer agents. Its unique chemical properties, combined with the growing need for innovative cancer treatments, ensure its continued relevance in both academic research and industrial applications. As synthetic methodologies advance and therapeutic needs evolve, this compound will likely remain at the forefront of medicinal chemistry research for years to come.
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